molecular formula C7H12N2O2 B1266808 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 700-39-0

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione

Cat. No.: B1266808
CAS No.: 700-39-0
M. Wt: 156.18 g/mol
InChI Key: UUTAKONPWRIWRH-UHFFFAOYSA-N
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Description

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione (IPDPD) is a heterocyclic compound composed of a five-membered ring of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and agrochemicals. IPDPD is also used as a catalyst in organic synthesis.

Scientific Research Applications

Antitumor Potential

1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione derivatives show promise as antitumor agents. A study found that a derivative compound exhibited significant cytotoxicity in several human tumor cell lines, suggesting its potential as an antitumor agent. This compound showed apoptosis-inducing efficacy and inhibited DNA and RNA synthesis, indicating its application in cancer therapy (Mukherjee et al., 2010).

Chemical Synthesis and Structural Analysis

Efficient synthesis of novel derivatives of this compound has been reported. These compounds were analyzed using spectral techniques and computational methods, providing insights into their electronic structures and potential applications in various fields, including pharmaceuticals (Ashraf et al., 2019).

Antioxidant Properties

Derivatives of this compound have shown effects on free radical oxidation processes. Studies suggest these compounds can modulate reactive oxygen species in blood and bone marrow, indicating their potential in therapeutic applications related to oxidative stress and immune responses (Meshcheryakova et al., 2022).

Antimicrobial Activity

Certain pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated antimicrobial activity. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Sharma et al., 2011).

Biopharmaceutical Properties

The structural diversity of pyrimidine-2,4(1H,3H)-dione derivatives results in a significant variation in biopharmaceutical properties. These variations are crucial for their potential applications in drug delivery and pharmaceutical development (Jatczak et al., 2014).

Biochemical Analysis

Biochemical Properties

1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . These interactions suggest that this compound may have potential anti-inflammatory effects.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor κB, a key regulator of immune response . Additionally, it may impact the expression of genes involved in inflammation and cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with tumor necrosis factor-α can result in the suppression of inflammatory responses . These molecular interactions highlight the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and immunomodulatory effects. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis of inflammatory mediators . These interactions suggest that the compound may play a role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . This subcellular localization is crucial for its role in modulating cellular processes.

Properties

IUPAC Name

1-propan-2-yl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTAKONPWRIWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291641
Record name 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-39-0
Record name MLS002694004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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